Enhanced Lipophilicity for Membrane Permeability
The incorporation of both an iodine atom and a methyl group into the 2-fluoro-4-methylbenzoic acid scaffold results in a significantly higher calculated LogP (XLogP3-AA) of 3.46 for 2-Fluoro-5-iodo-4-methylbenzoic acid [1]. This represents a substantial increase in lipophilicity compared to the non-iodinated analog, 2-fluoro-4-methylbenzoic acid, which has a reported LogP of 2.29 [2], and the non-methylated analog, 2-fluoro-5-iodobenzoic acid, with a predicted LogP of 2.6 [3]. The quantified difference of +1.17 LogP units versus the non-iodinated compound indicates a potential >10-fold increase in octanol-water partition coefficient, a key determinant of membrane permeability in biological systems.
2.6 (non‑methylated)
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.46 |
| Comparator Or Baseline | 2-Fluoro-4-methylbenzoic acid: 2.29; 2-Fluoro-5-iodobenzoic acid: 2.6 |
| Quantified Difference | +1.17 vs 2-Fluoro-4-methylbenzoic acid; +0.86 vs 2-Fluoro-5-iodobenzoic acid |
| Conditions | Computed property by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher LogP directly correlates with improved membrane permeability and bioavailability, making this compound a superior choice for designing drug candidates where cellular uptake is a critical parameter.
- [1] PubChem. (2026). 2-Fluoro-5-iodo-4-methylbenzoic acid. PubChem Compound Summary for CID 81430331. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/81430331 View Source
- [2] Chembase. (n.d.). 2-Fluoro-4-methylbenzoic acid. Retrieved from https://en.chembase.cn/chembase-16273.html View Source
- [3] PubChem. (2026). 2-Fluoro-5-iodobenzoic acid. PubChem Compound Summary for CID 2777198. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2777198 View Source
